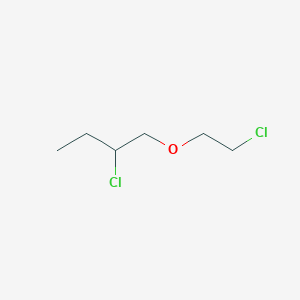
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of acidic or basic catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in the inhibition of inflammatory pathways and protection against oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
Nicotinamide derivatives: Similar in having a pyrimidine core but differ in side chains and specific functional groups.
Uniqueness
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is unique due to its combination of a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H18N2O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-6-methyl-2-[(E)-2-phenylethenyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-15-14-20(23)22(17-10-6-7-11-18(17)24-2)19(21-15)13-12-16-8-4-3-5-9-16/h3-14H,1-2H3/b13-12+ |
Clave InChI |
IPNZCZNVRWDSBF-OUKQBFOZSA-N |
SMILES isomérico |
CC1=CC(=O)N(C(=N1)/C=C/C2=CC=CC=C2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C=CC2=CC=CC=C2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

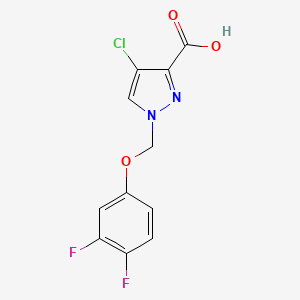
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
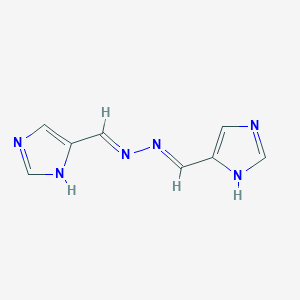
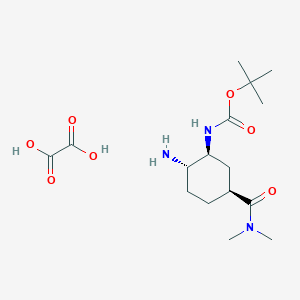
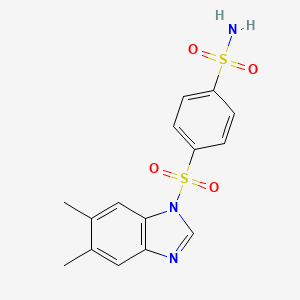

![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
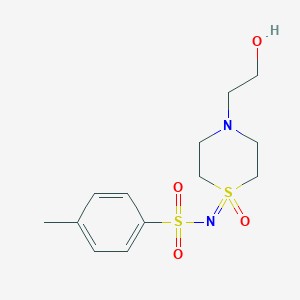
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
